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molecular formula C9H4BrF7 B8611984 1-Bromo-3-(heptafluoropropyl)benzene CAS No. 53104-06-6

1-Bromo-3-(heptafluoropropyl)benzene

Cat. No. B8611984
M. Wt: 325.02 g/mol
InChI Key: KWBCPLOUPVMESF-UHFFFAOYSA-N
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Patent
US04031119

Procedure details

First meta-bromo(heptafluoropropyl)benzene is prepared as follows. 12 g (0.04 mole) of antimony pentachloride are added to 389 g (1.58 mole) of heptafluoropropylbenzene and then, with intensive stirring, 41 ml (0.79 mole) of bromine are added in drops within an hour with simultaneously cooling the reaction mixture on a water bath. The temperature of the reaction mixture is maintained at 26° C maximum. After adding all the bromine, the reaction mixture is given another stirring for 15 minutes. In the course of the entire bromination reaction, dry chlorine is passed into the reaction mixture at a rate of 3 liters per hour. On completion of the reaction, for binding the unreacted bromine, the reaction mixture is poured into 500 ml of water containing 25 ml of saturated solution of sodium bisulphite. The reaction product is distilled with steam, neutralized with a 5 percent solution of sodium hydroxide dried over calcined calcium chloride, and rectified. The yield of meta-bromo(heptafluoropropyl)benzene is 447.2 g (87 percent of theory).
Quantity
12 g
Type
reactant
Reaction Step One
Name
heptafluoropropylbenzene
Quantity
389 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Sb](Cl)(Cl)(Cl)(Cl)Cl.[F:7][C:8]([F:22])([C:18]([F:21])([F:20])[F:19])[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([F:11])[F:10].[Br:23]Br.ClCl.S(=O)(O)[O-].[Na+]>O>[Br:23][C:14]1[CH:13]=[C:12]([C:9]([F:11])([F:10])[C:8]([F:22])([F:7])[C:18]([F:19])([F:20])[F:21])[CH:17]=[CH:16][CH:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[Sb](Cl)(Cl)(Cl)(Cl)Cl
Name
heptafluoropropylbenzene
Quantity
389 g
Type
reactant
Smiles
FC(C(F)(F)C1=CC=CC=C1)(C(F)(F)F)F
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
26 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with simultaneously cooling the reaction mixture on a water bath
CUSTOM
Type
CUSTOM
Details
stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
The reaction product is distilled with steam
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C(C(F)(F)F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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